molecular formula C20H20ClN3O2S B3005699 2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034298-36-5

2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3005699
CAS No.: 2034298-36-5
M. Wt: 401.91
InChI Key: ZCRFAZZVCWLLEP-UHFFFAOYSA-N
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Description

2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry due to its presence in numerous biologically active compounds and approved therapeutics . The specific molecular architecture of this compound, which incorporates a 3-chloro-2-methylphenyl sulfonamide group and a 1-methyl-1H-pyrazole moiety, suggests potential for diverse research applications. THIQ-based compounds are extensively investigated for their activity against neurodegenerative disorders, and recent patent literature highlights novel tetrahydroisoquinoline derivatives for potential use in conditions such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia . Furthermore, the structural features of this molecule, including the sulfonyl group and aromatic systems, are common in molecules that interact with enzymes and receptors, making it a candidate for probing biological mechanisms or as a building block in drug discovery . This product is intended for research purposes, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-14-19(21)8-5-9-20(14)27(25,26)24-12-15-6-3-4-7-17(15)18(13-24)16-10-22-23(2)11-16/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFAZZVCWLLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the sulfonyl group, and the attachment of the pyrazole ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and pyrazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.

Comparison with Similar Compounds

Substituent Variation on the Aryl-Sulfonyl Group

A closely related compound, 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 2034463-95-9), replaces the 2-methyl group with a 4-methoxy substituent. Key differences include:

  • Electron effects : The methoxy group is electron-donating, contrasting with the electron-neutral methyl group. This may alter solubility and binding interactions.
  • Molecular weight : The methoxy analog has a molecular weight of 417.9 g/mol (C₂₀H₂₀ClN₃O₃S) compared to the target compound’s calculated molecular weight of ~401.5 g/mol (C₂₀H₂₀ClN₃O₂S). The added oxygen in the methoxy group increases hydrophilicity but may reduce membrane permeability .

Halogenated Aryl Groups in Thiazole Derivatives

Compounds 4 and 5 from feature fluorophenyl and chlorophenyl groups attached to a thiazole core. Although structurally distinct from the target compound, these highlight the role of halogen placement:

  • Planarity vs.
  • Halogen effects : Fluorine’s electronegativity may enhance binding affinity in polar environments, whereas chlorine’s larger size could improve hydrophobic interactions .

Core Structure Differences

Tetrahydroisoquinoline vs. Thiazole Cores

The target compound’s tetrahydroisoquinoline core provides conformational rigidity and a planar aromatic system, favoring interactions with flat binding pockets. In contrast, thiazole-based analogs () exhibit greater flexibility, which may enhance adaptability to diverse targets but reduce selectivity .

Sulfonyl vs. Sulfanyl Groups

The pyrazole-carbaldehyde compound in contains a sulfanyl (C–S–C) group instead of a sulfonyl (SO₂) group. Key distinctions include:

  • Electronic properties : Sulfonyl groups are strong electron-withdrawing moieties, enhancing stability and hydrogen-bonding capacity compared to sulfanyl groups.

Physicochemical and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Tetrahydroisoquinoline C₂₀H₂₀ClN₃O₂S ~401.5 3-Chloro-2-methylphenylsulfonyl Rigid core, moderate hydrophobicity
2-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-tetrahydroisoquinoline Tetrahydroisoquinoline C₂₀H₂₀ClN₃O₃S 417.9 3-Chloro-4-methoxyphenylsulfonyl Increased hydrophilicity, higher molecular weight
5-(4-Fluorophenyl)-thiazole derivative (Compound 5) Thiazole C₂₀H₁₅F₂N₅S 403.4 4-Fluorophenyl, triazole Flexible, perpendicular fluorophenyl group
5-(3-Chlorophenylsulfanyl)-pyrazole-carbaldehyde Pyrazole C₁₂H₉ClF₃N₂OS 333.7 3-Chlorophenylsulfanyl, trifluoromethyl Electron-deficient, sulfanyl reactivity

Biological Activity

The compound 2-((3-chloro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline (THIQ), a scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be outlined as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 351.85 g/mol

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The tetrahydroisoquinoline core can bind to various receptors, potentially modulating neurotransmitter systems.

Biological Activity Overview

Research indicates that THIQ derivatives exhibit a range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that THIQ derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : Preliminary data suggest IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancers .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. The compound may exert protective effects against neurodegenerative diseases by:

  • Reducing oxidative stress.
  • Modulating apoptotic pathways in neuronal cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the THIQ core:

  • Chloro Group : Enhances lipophilicity and may improve receptor binding.
  • Sulfonyl Group : Critical for enzyme inhibition; alters electronic properties enhancing biological activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of THIQ derivatives:

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on breast and colon cancer cell lines.
    • Findings : Significant reduction in cell viability observed with doses above 20 µM; apoptosis was confirmed through flow cytometry analysis .
  • Neuroprotective Study :
    • Objective : Assess neuroprotective effects in a model of oxidative stress.
    • Findings : The compound reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to hydrogen peroxide .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound A[Structure A]15Anticancer
Compound B[Structure B]25Neuroprotective
Target Compound[Target Structure]20Anticancer/Neuroprotective

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